molecular formula C10H18N2O2 B7919573 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one

1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one

Cat. No.: B7919573
M. Wt: 198.26 g/mol
InChI Key: YHNICGXQGUBSOX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one is a synthetic organic compound with a unique structure that includes a piperidinone ring and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one typically involves the condensation of a piperidinone derivative with an amino acid or its ester. One common method involves the use of (S)-2-amino-3-methylbutyric acid, which is reacted with piperidin-4-one under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidinone derivatives.

Scientific Research Applications

1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-one
  • 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-one
  • 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-5-one

Uniqueness

1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the piperidinone ring and the (S)-2-amino-3-methylbutyryl moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

IUPAC Name

1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7(2)9(11)10(14)12-5-3-8(13)4-6-12/h7,9H,3-6,11H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNICGXQGUBSOX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(=O)CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(=O)CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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